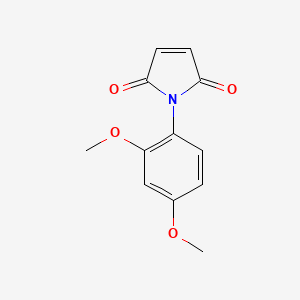

1-(2,4-二甲氧基苯基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrole-dione derivatives often involves palladium-catalyzed coupling reactions, such as Suzuki coupling, which allows for the introduction of aryl groups to the pyrrole-dione core. For example, polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been synthesized through Pd-catalyzed Suzuki coupling, demonstrating the versatility of this method in creating complex polymers with specified luminescent properties (Zhang & Tieke, 2008). This approach may be adaptable for synthesizing 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole-dione derivatives significantly impacts their physical and chemical properties. X-ray crystallography and computational methods are commonly used to determine the geometry, bond lengths, and angles, which in turn influence the compound's reactivity and interaction with other molecules. For instance, the crystal structure analysis of related compounds can reveal the effects of substituents on the pyrrole-dione core's planarity and electronic distribution, which are crucial for understanding its reactivity and potential applications (Fujii et al., 2002).

Chemical Reactions and Properties

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione's chemical reactions and properties can be influenced by the presence of the dimethoxyphenyl group, which may participate in electrophilic substitution reactions, influence the compound's electronic properties, and affect its stability and reactivity towards nucleophiles. The synthesis and reactivity of pyrrole-dione derivatives with various substituents have been explored, highlighting the role of the substituent in determining the compound's chemical behavior (Zarrouk et al., 2015).

Physical Properties Analysis

The physical properties of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, such as solubility, melting point, and stability, are essential for its handling, storage, and application in various domains. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in different solvents. The solubility of pyrrole-dione derivatives in various solvents has been studied, providing insights into their interaction with solvents and potential applications in solution-processed materials (Li et al., 2019).

科学研究应用

有机合成

- 1-(2,4-二甲氧基苯基)-1H-吡咯-2,5-二酮在有机合成中被使用。例如,它参与了一个步骤的氧化脱羧-弗里德尔-克拉夫茨反应,用于合成无环α-氨基酸衍生物 (Fan, Li, & Wang, 2009)。

腐蚀抑制

- 1H-吡咯-2,5-二酮的衍生物,如1-苯基-1H-吡咯-2,5-二酮,已被合成并发现对盐酸介质中的碳钢具有有效的腐蚀抑制作用 (Zarrouk et al., 2015)。

材料科学

- 在材料科学中,这种化合物是合成发光共轭聚合物的关键组成部分,对电子应用有用 (Beyerlein & Tieke, 2000)。

药物化学

- 在药物化学中,合成了3,4-二苯基取代的1H-吡咯-2,5-二酮衍生物,并评估了它们对LPS诱导的巨噬细胞中PGE(2)产生的抑制活性 (Moon et al., 2010)。

聚合物化学

- 这种化合物在聚合物的合成中发挥作用。例如,使用1-(4-乙酰苯基)-吡咯-2,5-二酮,已成功实现了芳香醇的简便Michael加成反应到N-(4-乙酰苯基)马来酰亚胺 (Patel & Dholakiya, 2013)。

属性

IUPAC Name |

1-(2,4-dimethoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOPHURHMRGGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351780 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

67154-42-1 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)